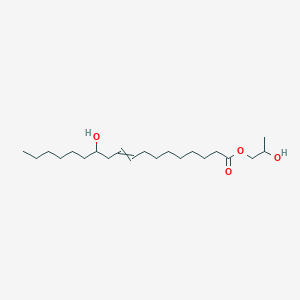

2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

Descripción general

Descripción

®-12-Hydroxyoleic acid, monoester with propane-1,2-diol is a chemical compound that belongs to the class of fatty acid esters. This compound is formed by the esterification of ®-12-Hydroxyoleic acid with propane-1,2-diol. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol typically involves the esterification reaction between ®-12-Hydroxyoleic acid and propane-1,2-diol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the reaction efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality esters suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

®-12-Hydroxyoleic acid, monoester with propane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Aplicaciones Científicas De Investigación

®-12-Hydroxyoleic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying and moisturizing properties.

Mecanismo De Acción

The mechanism of action of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to interact with cell membranes, enzymes, and receptors. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Oleic acid, monoester with propane-1,2-diol: Similar structure but lacks the hydroxyl group at the 12th position.

Stearic acid, monoester with propane-1,2-diol: Similar ester structure but with a saturated fatty acid.

Linoleic acid, monoester with propane-1,2-diol: Similar ester structure but with a polyunsaturated fatty acid.

Uniqueness

®-12-Hydroxyoleic acid, monoester with propane-1,2-diol is unique due to the presence of the hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. This hydroxyl group enhances the compound’s reactivity and potential interactions with biological molecules, making it a valuable compound for various applications.

Actividad Biológica

2-Hydroxypropyl 12-hydroxyoctadec-9-enoate, also known as ricinoleic acid ester, is a compound derived from ricinoleic acid, a fatty acid found in castor oil. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and skin-conditioning properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C21H40O4

- Molecular Weight : 356.54 g/mol

- CAS Number : 26402-31-3

- Appearance : Clear yellow to amber liquid

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory skin conditions such as eczema and psoriasis. The compound appears to modulate the expression of inflammatory markers, thereby reducing inflammation in dermal tissues .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its mechanism of action may involve disrupting bacterial cell membranes, leading to cell lysis .

Skin Conditioning Effects

Due to its emollient properties, this compound is often used in cosmetic formulations. It helps to improve skin hydration and barrier function. Clinical trials have indicated that formulations containing this compound enhance skin moisture levels and reduce transepidermal water loss (TEWL) .

Case Study 1: Efficacy in Dermatitis Treatment

A clinical trial involving patients with contact dermatitis evaluated the efficacy of a topical formulation containing this compound. Results showed a significant reduction in symptoms after four weeks of treatment compared to a placebo group. Patients reported improved skin texture and reduced itching .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against common skin pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antimicrobial agents, suggesting its potential as a natural preservative in cosmetic formulations .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound when applied topically. The compound shows favorable absorption characteristics through the skin, enhancing its therapeutic effectiveness. Research has indicated that its formulation with permeation enhancers can significantly increase its bioavailability, making it more effective for dermal applications .

Summary of Biological Activities

Propiedades

Número CAS |

26402-31-3 |

|---|---|

Fórmula molecular |

C21H40O4 |

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

2-hydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10-/t19?,20-/m1/s1 |

Clave InChI |

JZSMZIOJUHECHW-GTJZZHROSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |

SMILES isomérico |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(C)O)O |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |

Key on ui other cas no. |

71672-81-6 26402-31-3 |

Descripción física |

Liquid |

Sinónimos |

PROPYLENE GLYCOL MONORICINOLEATE; PROPYLENE GLYCOL RICINOLEATE; 9-octadecenoicacid,12-hydroxy-,monoesterwith1,2-propanediol; (R)-12-hydroxyoleic acid, monoester with propane-1,2-diol; 1,2-PROPYLENEGLYCOLMONORICINOLEATE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.